molecular formula C24H17NO4 B12897155 4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate CAS No. 651030-47-6

4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate

Cat. No.: B12897155
CAS No.: 651030-47-6
M. Wt: 383.4 g/mol
InChI Key: FXLXCXNLUYJEMM-UHFFFAOYSA-N
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Description

4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate is a complex organic compound that features a benzoate ester linked to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the isoquinoline core, followed by the introduction of the formylphenyl group and subsequent esterification with benzoic acid derivatives. Key reactions involved may include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The isoquinoline moiety may interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate is unique due to the combination of its isoquinoline core and formylphenyl benzoate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

4-(4-Formylphenyl)-1-methoxyisoquinolin-5-yl benzoate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C24H17NO4
  • Molecular Weight : 399.39 g/mol
  • CAS Number : 651030-47-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor , antimicrobial , and anti-inflammatory agent.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated that it inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cancer progression, particularly those related to apoptosis and cell survival.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15.2Apoptosis induction
Study BMCF-712.8Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising results against various microbial strains. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial action.

Microbial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anti-inflammatory Properties

In addition to its antimicrobial and antitumor effects, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.
  • Cell Cycle Modulation : It affects key regulators of the cell cycle, such as cyclins and cyclin-dependent kinases.
  • Cytokine Production Inhibition : By modulating NF-kB signaling pathways, it reduces the expression of inflammatory cytokines.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Case Study 1 : In a murine model of breast cancer, administration of the compound significantly reduced tumor size compared to controls, correlating with increased apoptosis markers.
  • Case Study 2 : In a model of bacterial infection, treatment with the compound resulted in lower bacterial load and improved survival rates in infected mice.

Properties

CAS No.

651030-47-6

Molecular Formula

C24H17NO4

Molecular Weight

383.4 g/mol

IUPAC Name

[4-(4-formylphenyl)-1-methoxyisoquinolin-5-yl] benzoate

InChI

InChI=1S/C24H17NO4/c1-28-23-19-8-5-9-21(29-24(27)18-6-3-2-4-7-18)22(19)20(14-25-23)17-12-10-16(15-26)11-13-17/h2-15H,1H3

InChI Key

FXLXCXNLUYJEMM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2OC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C=O

Origin of Product

United States

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